molecular formula C5H5BrO2 B13464449 3-(2-Bromoethynyl)oxetan-3-ol

3-(2-Bromoethynyl)oxetan-3-ol

Cat. No.: B13464449
M. Wt: 177.00 g/mol
InChI Key: AHZKMNBCSJREBP-UHFFFAOYSA-N
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Description

3-(2-Bromoethynyl)oxetan-3-ol is a brominated oxetane derivative characterized by an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 2-bromoethynyl group.

The bromoethynyl moiety introduces unique reactivity, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for drug discovery.

Properties

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

3-(2-bromoethynyl)oxetan-3-ol

InChI

InChI=1S/C5H5BrO2/c6-2-1-5(7)3-8-4-5/h7H,3-4H2

InChI Key

AHZKMNBCSJREBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C#CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethynyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the bromoethynyl group. One common method for synthesizing oxetanes is through the cyclization of epoxy compounds. For instance, oxetan-3-ol can be synthesized from epoxy chloropropane via a series of reactions including ring-opening, esterification, electrophilic reaction, and ring-closure .

To introduce the bromoethynyl group, a common approach is to use a halogenation reaction. This can be achieved by reacting the oxetane derivative with a brominating agent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of 3-(2-Bromoethynyl)oxetan-3-ol would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for efficiency, cost-effectiveness, and safety. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethynyl)oxetan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromoethynyl group or to convert it into other functional groups.

    Substitution: The bromoethynyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetanones or other oxygenated derivatives, while reduction can yield dehalogenated products or other reduced forms of the compound.

Scientific Research Applications

3-(2-Bromoethynyl)oxetan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Bromoethynyl)oxetan-3-ol exerts its effects depends on the specific context in which it is used. In general, the reactivity of the bromoethynyl group allows it to participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Substituent Key Functional Attributes Applications
3-(2-Bromoethynyl)oxetan-3-ol 2-Bromoethynyl Linear geometry, click chemistry compatibility Cross-coupling reactions, CNS drug design (inferred)
3-(3-Bromophenyl)oxetan-3-ol 3-Bromophenyl Aromatic ring, π-π stacking capability COX inhibitor derivatives
3-(4-Bromophenyl)oxetan-3-ol 4-Bromophenyl Para-substituted aryl group Suzuki-Miyaura coupling precursors
Oxetan-3-ol -OH Carboxylic acid bioisostere Improved solubility, metabolic stability
Thietan-3-ol Sulfur analog of oxetane Higher lipophilicity Alternative bioisostere for CNS-targeted drugs

Key Observations :

  • Bromoethynyl vs. Bromophenyl : The ethynyl group’s linear structure enhances rigidity and reactivity in cross-coupling reactions compared to bromophenyl derivatives, which rely on aromatic interactions .
  • Oxetane vs.

Physicochemical Properties

Property 3-(2-Bromoethynyl)oxetan-3-ol (Inferred) 3-(3-Bromophenyl)oxetan-3-ol Oxetan-3-ol Thietan-3-ol
Molecular Weight ~229–243 g/mol (estimated) 229.07 g/mol 90.08 g/mol 106.17 g/mol
LogP Moderate (ethynyl increases hydrophobicity) 2.1–2.5 (experimental) –0.5–0.3 1.2–1.8
Acidity (pKa) ~10–12 (alcohol group) Similar to oxetan-3-ol ~12.5 ~11.0
Aqueous Solubility Low to moderate 0.1–1 mg/mL High (>50 mg/mL) Moderate (~10 mg/mL)

Notes:

  • The bromoethynyl group likely reduces solubility compared to unsubstituted oxetan-3-ol but enhances reactivity for synthetic modifications.
  • Thietan-3-ol’s lower acidity (pKa ~11) compared to oxetan-3-ol (pKa ~12.5) may influence hydrogen-bonding interactions in drug-target binding .

Common Methods for Brominated Oxetanes :

Lithium-Halogen Exchange :

  • Example: Synthesis of 3-(4-Bromophenyl)oxetan-3-ol via reaction of 4-bromoiodobenzene with n-BuLi, followed by quenching with oxetan-3-one .
  • Yield: 60–75% (typical for aryl-substituted oxetanes).

Buchwald-Hartwig Coupling :

  • Used for diaryloxetanes, leveraging palladium catalysts .

Suzuki-Miyaura Cross-Coupling :

  • Applied to 3-(bromophenyl)oxetan-3-ol derivatives for biaryl synthesis .

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